![molecular formula C19H20N4O3S2 B2630789 3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide CAS No. 1286696-44-3](/img/structure/B2630789.png)
3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide
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Description
3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Applications
Sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These activities are attributed to the sulfonamide group's ability to bind to various enzymes and receptors, modulating their function (Ghomashi, Ghomashi, Aghaei, & Massah, 2022). The structural diversity of sulfonamide hybrids allows for the development of compounds with targeted pharmacological profiles.
Synthesis and Design of Sulfonamide Hybrids
The design and synthesis of sulfonamide hybrids incorporate various organic compounds, including coumarin, indole, quinoline, isoquinoline, and pyrazole, to create compounds with enhanced biological activity. This approach leverages the multifunctionality of sulfonamides to develop hybrids with specific therapeutic targets (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Some sulfonamide derivatives are potent inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, showing potential for the treatment of conditions related to enzyme dysregulation. These compounds have been evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase, demonstrating significant inhibitory activity and selectivity (Ozmen Ozgun et al., 2019).
Anticancer Activity
Sulfonamide derivatives have also shown promise in anticancer research, with certain compounds exhibiting cytotoxic activities against cancer cell lines. This suggests potential applications in developing novel anticancer agents based on the sulfonamide scaffold, highlighting the importance of structural modifications in enhancing biological activity (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
properties
IUPAC Name |
3,5-dimethyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-18(13(2)21-20-12)28(25,26)22-16-6-5-14-7-8-23(11-15(14)10-16)19(24)17-4-3-9-27-17/h3-6,9-10,22H,7-8,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJBLRYJRPNYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide |
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